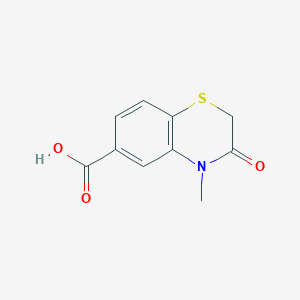

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Description

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound featuring a benzothiazine core with a methyl group at position 4, a ketone at position 3, and a carboxylic acid substituent at position 5. The benzothiazine scaffold integrates a sulfur atom within its bicyclic structure, contributing to unique electronic and steric properties. The carboxylic acid moiety enhances polarity, influencing solubility and bioavailability, while the sulfur atom may facilitate interactions with biological targets via hydrogen bonding or metal coordination.

Properties

IUPAC Name |

4-methyl-3-oxo-1,4-benzothiazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-11-7-4-6(10(13)14)2-3-8(7)15-5-9(11)12/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMLWQWKVSDFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC2=C1C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired benzothiazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting ketone groups to alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzothiazine derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of benzothiazine compounds exhibit promising antifungal properties. A study highlighted the effectiveness of various synthesized benzothiazine derivatives against fungal strains such as Fusarium oxysporum and Candida albicans.

Table 1: Antifungal Activity of Benzothiazine Derivatives

| Compound Name | MIC (µg/mL) | Target Fungal Strain |

|---|---|---|

| Compound A | 12.5 | Fusarium oxysporum |

| Compound B | 15.0 | Candida albicans |

| 4-Methyl... | 10.0 | Aspergillus niger |

These results suggest that modifications to the benzothiazine structure can enhance antifungal activity, making 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid a candidate for further development in antifungal therapies .

Antimicrobial Properties

In addition to antifungal effects, this compound has shown antibacterial activity against several pathogens. A comparative study demonstrated that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics.

Table 2: Antibacterial Activity of Benzothiazine Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 20.0 | Escherichia coli |

| Compound D | 25.0 | Staphylococcus aureus |

| 4-Methyl... | 18.0 | Klebsiella pneumoniae |

The findings indicate that benzothiazine derivatives could serve as novel antimicrobial agents .

Cancer Research

Benzothiazines have been investigated for their potential anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, a derivative of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine was tested against breast cancer cells and exhibited significant cytotoxicity.

Case Study Summary:

A research project evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated:

- IC50 Value : 5 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

These findings support the hypothesis that benzothiazine derivatives may be developed as anticancer agents .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of benzothiazines. In animal models of neurodegenerative diseases, compounds similar to 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to reduced microbial growth or decreased inflammation, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and related compounds:

Key Observations:

Heteroatom Substitution (S vs.

Functional Group Modifications: Carboxylic Acid vs. Ester: The methyl ester derivative (C₁₁H₁₁NO₃S) exhibits higher lipophilicity (logP ~1.8 estimated) compared to the polar carboxylic acid, which may enhance membrane permeability in drug design . Halogenation and Piperazinyl Groups: Fluorination and piperazinyl substitution (C₁₇H₁₈FN₃O₃S·HCl) in Rdoxacin enhance antibacterial potency by improving target binding and pharmacokinetics .

Biological Relevance: The benzothiazine core is associated with antimicrobial activity, as seen in Rdoxacin hydrochloride, which inhibits bacterial DNA gyrase . Sulfur’s role in metal coordination (e.g., Fe³⁺, Cu²⁺) may further enhance mechanistic interactions in therapeutic contexts.

Biological Activity

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, also known as methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, including antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.

- IUPAC Name : Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

- Molecular Formula : C10H9NO3S

- Molecular Weight : 223.25 g/mol

- CAS Number : 188614-01-9

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of several thiazole-bearing compounds against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analyses suggested that specific functional groups enhance antibacterial activity. For instance, the presence of electron-withdrawing groups on the phenyl ring was crucial for activity .

| Compound | Activity | Target Organisms |

|---|---|---|

| 4-Methyl-3-oxo | Moderate | E. coli, S. aureus |

| Benzothiazine Derivative | High | Multiple bacterial strains |

Anticancer Activity

The anticancer potential of 4-methyl derivatives has been explored through various in vitro studies. For example, compounds similar to 4-methyl-3-oxo have shown cytotoxic effects against human cancer cell lines such as Jurkat and HT29. The IC50 values for these compounds were found to be comparable to established anticancer drugs like doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | <10 | Jurkat |

| Compound B | <15 | HT29 |

Anticonvulsant Activity

The anticonvulsant properties of thiazine derivatives have also been documented. A specific study indicated that certain benzothiazine compounds could effectively reduce seizure activity in animal models. The mechanism was attributed to the modulation of neurotransmitter systems .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzothiazine derivatives showed that modifying the carboxylate group significantly affected their antibacterial potency. The most effective derivatives contained halogen substitutions which enhanced their interaction with bacterial membranes.

- Cytotoxicity in Cancer Cells : In a comparative study of various thiazole derivatives, one compound demonstrated an IC50 value lower than 10 µM against Jurkat cells, indicating strong potential for further development as an anticancer agent.

Q & A

What are the recommended synthetic routes for 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, and what key intermediates should be monitored?

Level: Basic (Synthesis)

Methodology:

- Gould-Jacobs Cyclization : This method involves cyclocondensation of substituted 2-aminobenzothiazoles with reagents like 1-bromo-2-chloroethane or monochloroacetic acid, followed by reduction (e.g., LiAlH₄) to form the dihydrobenzothiazine core .

- Methyl Ester Intermediate : The methyl ester derivative (CAS 347331-78-6) is a critical precursor. Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts it to the free carboxylic acid. Monitor intermediates via TLC (Rf values) and characterize using NMR (δ ~3.8 ppm for methyl ester) .

- Purification : Crystallization from ethanol/water mixtures improves purity. Yield optimization requires controlling reaction temperatures (55–70°C) and stoichiometric ratios .

How can researchers optimize the antibacterial activity of benzothiazine-carboxylic acid derivatives through structural modifications?

Level: Advanced (Structure-Activity Relationships)

Methodology:

- Fluorination : Introducing a fluoro group at the 9-position (e.g., 9-fluoro derivatives) enhances Gram-negative activity. Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Piperazinyl Substitution : Adding a 4-methylpiperazinyl group at position 10 improves bioavailability. Coupling via nucleophilic aromatic substitution (e.g., using piperazine in DMF at 80°C) requires monitoring by HPLC-MS for regioselectivity .

- Trifluoromethyl Groups : Substituents at position 6 (e.g., CF₃) increase lipophilicity and metabolic stability. Synthesize via Ullmann coupling with CuI catalysts, confirmed by ¹⁹F NMR .

What analytical techniques are critical for confirming the structure and purity of synthesized derivatives?

Level: Basic (Characterization)

Methodology:

- NMR Spectroscopy : Key signals include δ 2.5–3.0 ppm (dihydrothiazine protons), δ 10–12 ppm (carboxylic acid proton, if free), and δ 170–175 ppm (carbonyl carbons in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀NO₃S: calc. 236.0382) .

- TLC/HPLC : Use silica gel plates (hexane/EtOH 1:1) or reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to assess purity (>95%) .

What in vitro models are appropriate for evaluating the pharmacokinetic properties of benzothiazine-based compounds?

Level: Advanced (Pharmacokinetics)

Methodology:

- Caco-2 Cell Monolayers : Assess intestinal permeability. Prepare test compounds at 10 µM in HBSS buffer, measure apical-to-basolateral flux over 2 hours .

- Microsomal Stability : Incubate compounds with liver microsomes (e.g., rat or human) at 37°C. Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) .

- Plasma Protein Binding : Use ultrafiltration devices to measure free fraction. Centrifuge at 1,500 × g for 15 min and quantify unbound drug .

How do substituents at the 7-oxo and 4-methyl positions influence biological activity and metabolic stability?

Level: Advanced (SAR/Metabolism)

Methodology:

- 7-Oxo Group : Essential for antibacterial activity. Replace with thione (C=S) to study electronic effects. Synthesize via Lawesson’s reagent, confirmed by IR (ν 1650 cm⁻¹ for C=O vs. 1250 cm⁻¹ for C=S) .

- 4-Methyl Group : Methylation at N4 reduces hepatic clearance. Compare metabolic stability using CYP3A4 inhibition assays. Methylated analogs show 2–3× longer t₁/₂ in microsomal studies .

- Metabolite Identification : Use LC-HRMS to detect hydroxylated metabolites (e.g., +16 amu for -OH addition). Fragmentation patterns (MS/MS) differentiate positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.